N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide (molecular formula: C₁₆H₁₁ClF₃NO₂, molecular weight: ~341.5 g/mol) is a synthetic compound characterized by a propanamide backbone substituted with a phenyl group at the 3-oxo position and a 2-chloro-5-(trifluoromethyl)phenyl moiety at the amide nitrogen (Fig. 1). This compound is utilized as a screening agent in drug discovery and agrochemical research due to its structural versatility .
Properties
Molecular Formula |
C16H11ClF3NO2 |
|---|---|
Molecular Weight |
341.71 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C16H11ClF3NO2/c17-12-7-6-11(16(18,19)20)8-13(12)21-15(23)9-14(22)10-4-2-1-3-5-10/h1-8H,9H2,(H,21,23) |
InChI Key |
YTCWZYBBDZOIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by further functional group transformations to introduce the trifluoromethyl and chloro substituents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various coupling reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chloro substituent can participate in halogen bonding, further stabilizing its binding to targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Comparative Analysis
Electronic and Steric Effects
- Trifluoromethyl (–CF₃) and Chloro (–Cl) Groups: Present in all compounds, these groups enhance metabolic stability and electronegativity, critical for binding to hydrophobic pockets in biological targets.
- Thiazolidinone Ring (): The addition of a 2,4-dioxo-thiazolidinone moiety increases hydrogen-bonding capacity, likely improving interactions with enzymes or receptors in antimicrobial applications .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight and Solubility: The target compound (MW ~341.5) strikes a balance between lipophilicity and solubility, making it suitable for oral bioavailability. In contrast, the thiazolidinone derivative (MW ~539.9) may face challenges in membrane permeability due to its bulk .
- Cyclopropyl Group () : Enhances metabolic stability by resisting oxidative degradation, a desirable trait in agrochemicals exposed to environmental stressors .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide, a compound with significant pharmaceutical potential, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 383.75 g/mol. The compound features a chloro and trifluoromethyl substituent on the aromatic ring, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that it exhibits significant inhibitory effects against various bacterial strains. For instance, an investigation showed that the compound had an IC50 value of 16.24 nM against A549 lung cancer cells, indicating potent cytotoxicity and potential use in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the inflammatory response. The lead compound from this class exhibited an IC50 value of 8 nM for mPGES-1 inhibition, suggesting its potential utility in treating inflammatory diseases .
Case Studies and Experimental Data
- In Vivo Studies : In rodent models, the compound demonstrated significant efficacy in reducing inflammation and pain associated with lipopolysaccharide (LPS)-induced thermal hyperalgesia, with an effective dose (ED50) of 36.7 mg/kg .
- Pharmacokinetics : The pharmacokinetic profile revealed favorable absorption and distribution characteristics in animal models, suggesting good bioavailability and CNS penetration .
- Structure-Activity Relationship (SAR) : Various derivatives of the compound were synthesized to explore their biological activity. Modifications to the amide group enhanced potency against mPGES-1 while maintaining selectivity over COX enzymes .
Data Table: Biological Activity Summary
| Biological Activity | IC50 Value (nM) | Model/Assay |
|---|---|---|
| mPGES-1 Inhibition | 8 | In vitro cell line assays |
| A549 Cell Cytotoxicity | 16.24 | A549 lung cancer cells |
| LPS-Induced Hyperalgesia | 36.7 mg/kg | Rodent pain model |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
